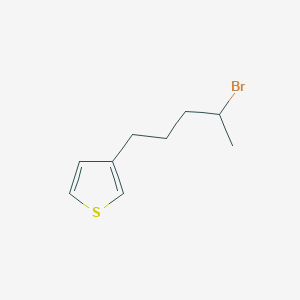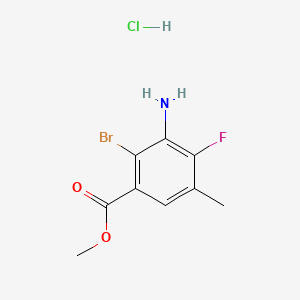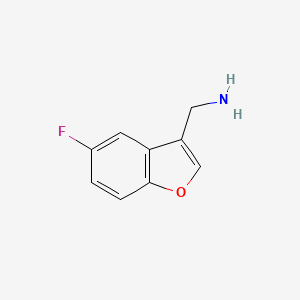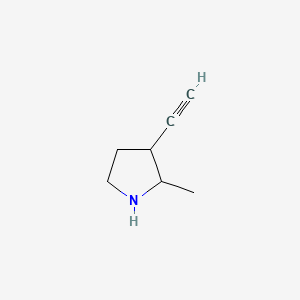
(3-((1-Methyl-1H-pyrazol-4-yl)methoxy)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((1-Methyl-1H-pyrazol-4-yl)methoxy)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a methoxy group and a 1-methyl-1H-pyrazol-4-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1-Methyl-1H-pyrazol-4-yl)methoxy)phenyl)boronic acid typically involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate. The reaction proceeds under conditions that facilitate the formation of the boronic acid derivative . The general reaction scheme is as follows:
Starting Material: 1-methyl-4-bromopyrazole
Reagent: Triisopropyl borate
Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary depending on the specific protocol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of boronic acid synthesis apply. Industrial production would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(3-((1-Methyl-1H-pyrazol-4-yl)methoxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. It is widely used in the synthesis of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The methoxy group and the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of appropriate catalysts.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Pyrazoles: Formed via nucleophilic substitution reactions.
科学的研究の応用
(3-((1-Methyl-1H-pyrazol-4-yl)methoxy)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (3-((1-Methyl-1H-pyrazol-4-yl)methoxy)phenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can then participate in various transformations, such as cross-coupling reactions, where it forms a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
類似化合物との比較
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Used in similar cross-coupling reactions.
3-Methoxyphenylboronic acid: Another boronic acid derivative with similar reactivity.
Uniqueness
(3-((1-Methyl-1H-pyrazol-4-yl)methoxy)phenyl)boronic acid is unique due to the presence of both a methoxy group and a pyrazole ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile building block in organic synthesis, offering distinct advantages in the formation of complex molecules.
特性
分子式 |
C11H13BN2O3 |
|---|---|
分子量 |
232.05 g/mol |
IUPAC名 |
[3-[(1-methylpyrazol-4-yl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c1-14-7-9(6-13-14)8-17-11-4-2-3-10(5-11)12(15)16/h2-7,15-16H,8H2,1H3 |
InChIキー |
CBPHXZIIXMPPFA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)OCC2=CN(N=C2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


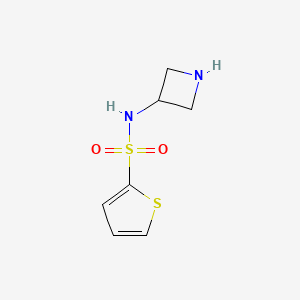
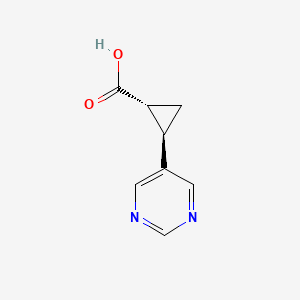
![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
![Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13560740.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)
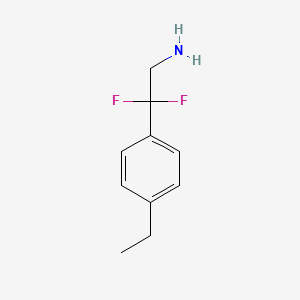
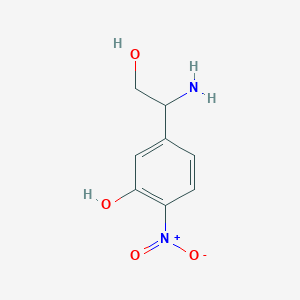
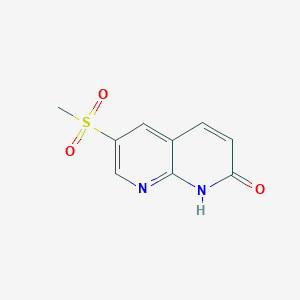
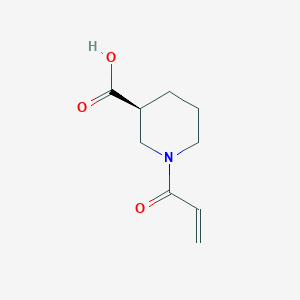
![(2E)-N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B13560758.png)
